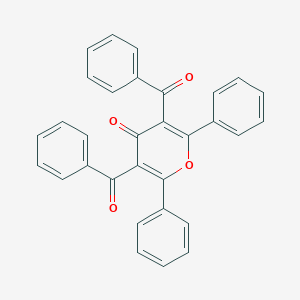

3,5-dibenzoyl-2,6-diphenylpyran-4-one

Description

3,5-Dibenzoyl-2,6-diphenylpyran-4-one is a polyaromatic pyranone derivative characterized by a central 4-pyrone ring substituted at the 2,6-positions with phenyl groups and at the 3,5-positions with benzoyl groups. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. Its reactivity is influenced by electron-withdrawing benzoyl groups, which stabilize the enol tautomer and facilitate condensation or ring-opening reactions under specific conditions .

Properties

CAS No. |

34959-15-4 |

|---|---|

Molecular Formula |

C31H20O4 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

3,5-dibenzoyl-2,6-diphenylpyran-4-one |

InChI |

InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |

InChI Key |

UDJJQLRZEDNVMG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzoyl-2,6-diphenylpyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate diketones under acidic or basic conditions. The reaction often requires catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in large-scale research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,5-dibenzoyl-2,6-diphenylpyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, depending on the reagents and conditions used.

Scientific Research Applications

3,5-dibenzoyl-2,6-diphenylpyran-4-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-dibenzoyl-2,6-diphenylpyran-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3,5-Dibenzoyl-2,6-dimethyl-1-pentyl-4(1H)-pyridinone (Compound 5)

- Structural Differences: Replaces the 4-pyrone ring with a pyridinone ring and introduces a pentyl group at position 1. The 2,6-positions are substituted with methyl instead of phenyl groups.

- Reactivity: Unlike the pyran-4-one derivative, prolonged reaction with alkylamines (e.g., n-pentylamine) stabilizes the pyridinone structure rather than degrading the ring, highlighting the role of aromaticity and substituent bulk in reaction pathways .

- Symmetry: The symmetrical substitution (3,5-dibenzoyl) in both compounds enhances crystallinity, but the pyridinone derivative’s reduced steric hindrance (methyl vs. phenyl) may improve solubility.

3,5-Diacetyl-1,4-dihydropyridines (AcDHPs)

- Core Structure: Features a non-aromatic 1,4-dihydropyridine ring with acetyl groups at 3,5-positions and a phenyl group at position 3.

- Bioactivity: AcDHPs exhibit cytotoxic and MDR-reversing effects in tumor cells, with compound [G7] showing high cytotoxicity.

- Electronic Effects : Acetyl groups in AcDHPs are less electron-withdrawing than benzoyl groups in the pyran-4-one derivative, which could alter redox behavior or interaction with biological targets.

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one

- Saturation : The tetrahydro-pyran ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully conjugated pyran-4-one.

- Crystallography : Reported in Acta Crystallographica, its well-defined crystal structure suggests strong intermolecular interactions (e.g., π-stacking of phenyl groups), a feature likely shared with the fully aromatic pyran-4-one derivative .

Key Data Tables

Table 1: Structural and Electronic Comparison

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups : Benzoyl groups in the pyran-4-one derivative enhance electrophilicity at the 4-position, promoting nucleophilic attacks (e.g., by amines), whereas acetyl groups in AcDHPs moderate this effect .

- Steric Hindrance: Bulky 2,6-diphenyl substituents in the pyran-4-one derivative may impede reaction kinetics compared to smaller methyl groups in the pyridinone analog .

- Aromaticity vs. Saturation : The fully conjugated pyran-4-one exhibits greater thermal and oxidative stability than the tetrahydro derivative, which may undergo ring-opening under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.